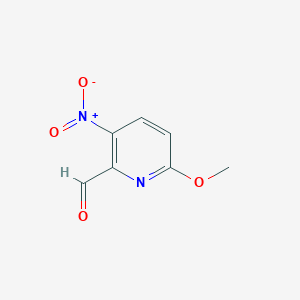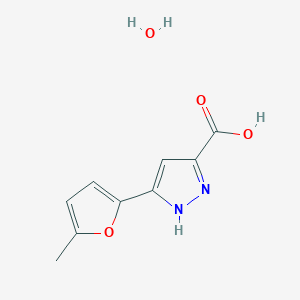
3-(5-Methyl-2-furyl)-1H-pyrazole-5-carboxylic acid hydrate
Descripción general
Descripción
“3-(5-Methyl-2-furyl)-1H-pyrazole-5-carboxylic acid hydrate” is a heterocyclic building block . It is a solid form with the empirical formula C9H10N2O4 and a molecular weight of 210.19 .
Molecular Structure Analysis
The SMILES string of the compound isO=C(O)C1=CC(C2=CC=C(C)O2)=NN1.[H]O[H] . This represents the structure of the molecule in a linear format. Physical And Chemical Properties Analysis
The compound is in solid form . More detailed physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis and characterization of pyrazole derivatives, including compounds structurally related to 3-(5-Methyl-2-furyl)-1H-pyrazole-5-carboxylic acid hydrate, have been extensively studied. For instance, the work by Sato and Arai (1982) involved the preparation of pyrazine derivatives through condensation processes, illustrating a foundational approach in the synthesis of complex pyrazole compounds (Sato & Arai, 1982). Similarly, research by Dhaduk and Joshi (2022) on the synthesis of N-acetyl pyrazole derivatives showcases methods to create compounds with potential antibacterial and antifungal properties, highlighting the biological relevance of pyrazole derivatives (Dhaduk & Joshi, 2022).
Biological Activities
Research on pyrazole derivatives often targets their biological activities, such as antimicrobial properties. Altalbawy (2013) investigated the synthesis and antimicrobial evaluation of novel bis-α,β-unsaturated ketones, pyrazolo[3,4-b]pyridine derivatives, demonstrating the potential for these compounds in developing new antimicrobial agents (Altalbawy, 2013). Another study by Singh, Sangwan, and Dhindsa (2000) focused on the synthesis and fungitoxic activity of pyrazole complexes, providing insights into the use of these compounds in pest management and fungicidal applications (Singh, Sangwan, & Dhindsa, 2000).
Coordination Complexes and Structural Diversity
The creation of coordination complexes and the exploration of structural diversity are significant areas of research. Radi et al. (2015) synthesized novel pyrazole-dicarboxylate acid derivatives and studied their coordination properties with Cu(II)/Co(II)/Zn(II), revealing complex formation and potential applications in materials science (Radi et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxylic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3.H2O/c1-5-2-3-8(14-5)6-4-7(9(12)13)11-10-6;/h2-4H,1H3,(H,10,11)(H,12,13);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLJUINDAJWRSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CC(=NN2)C(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Methyl-2-furyl)-1H-pyrazole-5-carboxylic acid hydrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



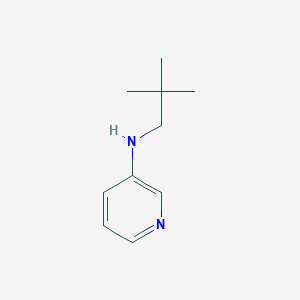

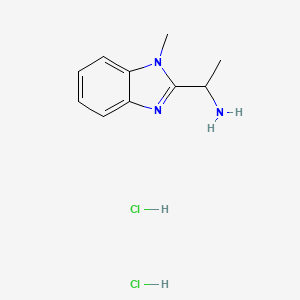
![2-[2-(3,4-Difluorophenyl)-1,3-oxazol-4-yl]acetic acid](/img/structure/B1423130.png)
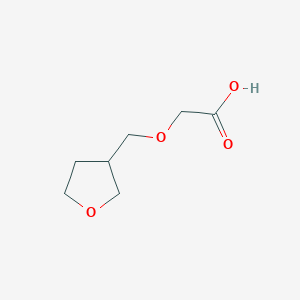

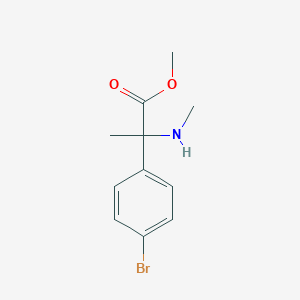
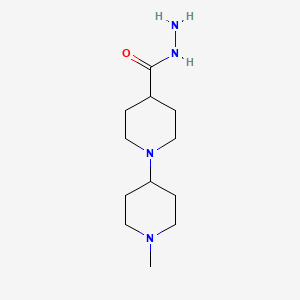
![2-(pyridin-4-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1423140.png)
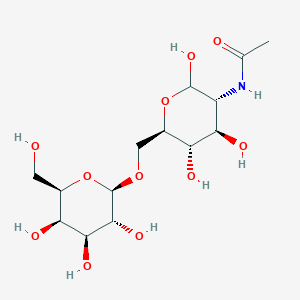
![2-Methyl-5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B1423144.png)


